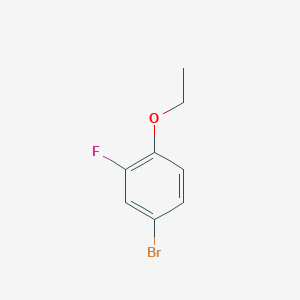

4-溴-1-乙氧基-2-氟苯

描述

4-Bromo-1-ethoxy-2-fluorobenzene is a compound that is not directly studied in the provided papers. However, related compounds such as 1-bromo-4-[18F]fluorobenzene and 1-bromo-2-fluorobenzene have been synthesized and analyzed in various studies. These compounds are important intermediates in the synthesis of more complex molecules and have applications in medicinal chemistry, pharmaceutical agents, and organic electroluminescent materials .

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds involves various methods. For instance, 1-bromo-4-[18F]fluorobenzene can be prepared by nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a useful precursor . Another study describes a two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes, involving Br/Li exchange and subsequent reactions with alkyl isothiocyanates and isocyanates . Additionally, 1,4-bis(bromomethyl)-2-fluorobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene have been synthesized from xylene derivatives through multi-step processes including nitration, reduction, diazotization, and bromination .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene have been investigated using FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT) calculations. The influence of bromine and fluorine atoms on the geometry of benzene and its normal modes of vibrations has been discussed, and the electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies have been studied .

Chemical Reactions Analysis

The chemical reactivity of bromo-fluorobenzene derivatives can be inferred from studies on similar compounds. For example, 1-bromo-2,4-dinitrobenzene, an intermediate in various chemical syntheses, has been prepared from bromobenzene by nitration in water . Arylation reactions involving bromo-fluorobenzene derivatives can be catalyzed by micelles of cetrimonium bromide, as demonstrated in the reaction of 1-fluoro-2,4-dinitrobenzene with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives can be complex, as seen in the study of liquid-crystalline properties of dissymmetric molecules. Some homologs of substituted nitrobenzenes and benzonitriles, which are structurally related to bromo-fluorobenzene, exhibit notable smectic properties with different smectic phases characterized by X-ray diffraction . The thermal properties and molecular arrangements in these phases are influenced by fluorophilic and polar interactions.

科学研究应用

锂离子电池开发

4-溴-2-氟甲氧基苯,一种与 4-溴-1-乙氧基-2-氟苯密切相关的化合物,已被用作锂离子电池中的一种新型双功能电解质添加剂。它电化学聚合形成保护膜,防止过充期间电压升高并增强热稳定性,而不会影响电池的正常循环性能。这种添加剂还降低了电解质的易燃性,提供了过充保护和阻燃的双重好处 (张倩,2014)。

氟代苯甲酸的合成

在有机合成领域,该化合物已被用于多取代溴代和氯代氟代苯的钴催化甲氧羰化。这个过程是一个可靠的平台,可以从容易获得的原材料合成各种氟代苯甲酸衍生物,保持氟取代基的完整性,这突出了该方法的化学选择性和效率 (Boyarskiy 等人,2010)。

医学影像

另一个关键应用是在制备无载体 1-溴-4-氟苯中,这对医学影像中的 18F-芳基化反应至关重要。已经研究了通过亲核芳香取代制备它的不同方法,最好的方法直接以高放射化学产率提供该化合物。这一进步对于放射性药物的开发至关重要 (Ermert 等人,2004)。

光解离研究

1-溴-4-氟苯的光解离已通过光片段平动光谱进行分析,提供了氟原子取代对紫外光下分子行为影响的见解。此类研究有助于更深入地理解分子动力学和光解离机制 (顾等人,2001)。

有机合成技术进展

该化合物还在有机合成中发挥作用,特别是在 1-溴-2-氟苯与各种亲核试剂的钯催化羰基化反应中。该方法可以有效合成六元杂环,展示了该化合物在有机化学中的多功能性 (陈等人,2014)。

安全和危害

属性

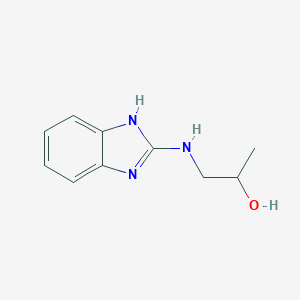

IUPAC Name |

4-bromo-1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTIHOQUIPYSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561203 | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-ethoxy-2-fluorobenzene | |

CAS RN |

115467-08-8 | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115467-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)

![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)